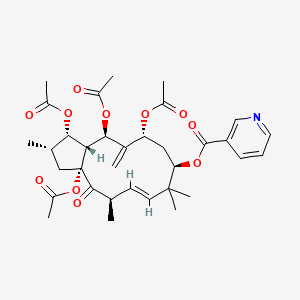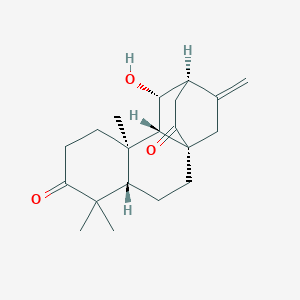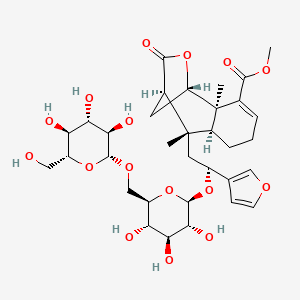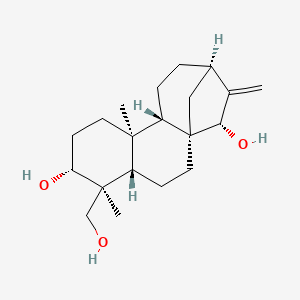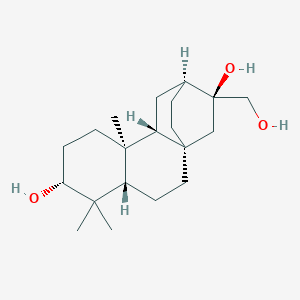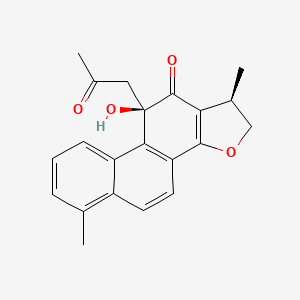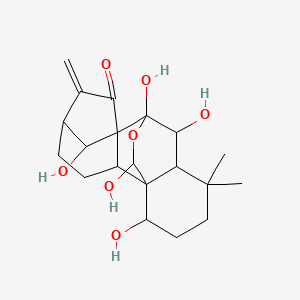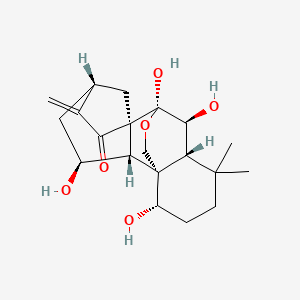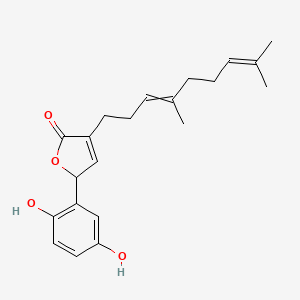
2,4-Dimethylmethcathinone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Substituted cathinones are psychoactive compounds commonly used as recreational drugs. Methcathinone is a psychoactive drug which is classified as a Schedule I controlled substance by the Drug Enforcement Administration. 2,4-Dimethylmethcathinone is a disubstituted analog of methcathinone. Its physiological and toxicological properties have not been elucidated. This product is intended for research and forensic purposes.
Applications De Recherche Scientifique
Metabolic Pathways and Identification
Research has shown that 2,4-Dimethylmethcathinone (hydrochloride) undergoes various metabolic pathways in the body. These include reduction of the ketone group to corresponding alcohols, N-demethylation to the primary amine, and oxidation processes. These findings are essential for understanding the drug's metabolism and aiding in forensic investigations (Shima et al., 2012).
Biodistribution Studies
A study on the biodistribution of 2,4-Dimethylmethcathinone in rats provided valuable insights into how this substance distributes across different body tissues, including the brain, liver, and kidneys. This research is crucial for understanding the drug's pharmacokinetics and potential impact on various organs (Rouxinol et al., 2020).
Pharmacodynamics and Toxicity Review
Comprehensive reviews of 2,4-Dimethylmethcathinone have been conducted to understand its biological effects, pharmacodynamics, and potential toxicity. Such research contributes to a deeper understanding of the drug’s impact on the human body, which is critical for both clinical and forensic contexts (Rouxinol et al., 2019).
Spectroscopic Characterization
Spectroscopic studies, such as nuclear magnetic resonance and infrared spectroscopy, are vital for the chemical characterization of 2,4-Dimethylmethcathinone. These techniques assist in identifying and confirming the substance's chemical structure, which is crucial in forensic science (Kuś et al., 2016).
Quantitative Analysis in Biological Samples
Quantitative analyses of 2,4-Dimethylmethcathinone in biological samples, such as blood and urine, are critical for forensic investigations, especially in cases of substance abuse or overdose. These studies employ advanced techniques like liquid chromatography-tandem mass spectrometry (Usui et al., 2014).
Propriétés
Nom du produit |
2,4-Dimethylmethcathinone (hydrochloride) |
|---|---|
Formule moléculaire |
C12H17NO · HCl |
Poids moléculaire |
227.7 |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-5-6-11(9(2)7-8)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H |
Clé InChI |
BPRSXBIUAIICOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(C)NC)=O)C=CC(C)=C1.Cl |
Synonymes |
2,4-DMMC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



